molecular formula C11H23Cl B15328936 4-(Chloromethyl)-2-methylnonane

4-(Chloromethyl)-2-methylnonane

Cat. No.: B15328936
M. Wt: 190.75 g/mol
InChI Key: HZZAAUPBHGCYAX-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-methylnonane is an organic compound characterized by a nonane backbone with a chloromethyl group attached to the fourth carbon and a methyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-methylnonane typically involves the chloromethylation of 2-methylnonane. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2-methylnonane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea in polar solvents like water or ethanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Nucleophilic Substitution: Formation of alcohols, amines, or thioethers.

    Oxidation: Formation of alcohols or aldehydes.

    Reduction: Formation of 2-methylnonane.

Scientific Research Applications

4-(Chloromethyl)-2-methylnonane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-methylnonane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives.

Comparison with Similar Compounds

    4-(Bromomethyl)-2-methylnonane: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    4-(Hydroxymethyl)-2-methylnonane: Contains a hydroxymethyl group instead of a chloromethyl group.

    4-(Methoxymethyl)-2-methylnonane: Features a methoxymethyl group instead of a chloromethyl group.

Uniqueness: 4-(Chloromethyl)-2-methylnonane is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. The chloromethyl group is more reactive towards nucleophiles compared to bromomethyl and methoxymethyl groups, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H23Cl

Molecular Weight

190.75 g/mol

IUPAC Name

4-(chloromethyl)-2-methylnonane

InChI

InChI=1S/C11H23Cl/c1-4-5-6-7-11(9-12)8-10(2)3/h10-11H,4-9H2,1-3H3

InChI Key

HZZAAUPBHGCYAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC(C)C)CCl

Origin of Product

United States

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